N-{2-[3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide
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Overview
Description
N-{2-[3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide is a complex organic compound with a unique structure that includes an indole core, a methoxyphenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide typically involves multiple steps, including the formation of the indole core, the introduction of the methoxyphenyl group, and the final coupling with the benzamide moiety. Common synthetic routes may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyphenyl Group: This step may involve the use of a methoxyphenyl isocyanate, which reacts with the indole core to form the carbamoyl intermediate.
Coupling with Benzamide Moiety: The final step involves the reaction of the carbamoyl intermediate with 2-methylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Bases: Triethylamine, sodium hydroxide.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving indole derivatives.
Materials Science: The compound’s structural properties may make it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide involves its interaction with specific molecular targets. The indole core may interact with various enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity, while the benzamide moiety may contribute to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N-{2-[3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide: shares similarities with other indole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[2-[3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-19-7-3-4-8-22(19)27(32)28-15-16-30-17-25(23-9-5-6-10-24(23)30)34-18-26(31)29-20-11-13-21(33-2)14-12-20/h3-14,17H,15-16,18H2,1-2H3,(H,28,32)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQJBJHHQIUROE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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